molecular formula C16H8N4O B231788 Acenaphtho[1,2-g]pteridin-11-ol

Acenaphtho[1,2-g]pteridin-11-ol

Cat. No.: B231788
M. Wt: 272.26 g/mol
InChI Key: CVPZDDJGUBHDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acenaphtho[1,2-g]pteridin-11-ol is a polycyclic heterocyclic compound featuring a fused acenaphthene and pteridine scaffold with a hydroxyl group at the 11-position. These derivatives are synthesized via condensation reactions between acenaphthoquinone and substituted uracil precursors under acidic conditions, yielding high-melting solids (>300°C) with demonstrated anti-proliferative activity against cancer cell lines . The hydroxyl group at position 11 likely influences solubility, reactivity, and biological interactions compared to ketone or thione analogs.

Properties

Molecular Formula

C16H8N4O

Molecular Weight

272.26 g/mol

IUPAC Name

8H-acenaphthyleno[1,2-g]pteridin-11-one

InChI

InChI=1S/C16H8N4O/c21-16-14-15(17-7-18-16)20-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)19-14/h1-7H,(H,17,18,20,21)

InChI Key

CVPZDDJGUBHDMD-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=NC5=C(NC=NC5=O)N=C4C3=CC=C2

Isomeric SMILES

C1=CC2=C3C(=C1)C4=NC5=C(NC=NC5=O)N=C4C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=C5C(=NC=NC5=O)N4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between Acenaphtho[1,2-g]pteridin-11-ol and related acenaphthene-based heterocycles:

Compound Structure Key Substituents Synthesis Method Biological Activity References
This compound Pteridine fused with acenaphthene, -OH Hydroxyl at C11 Not explicitly described (inference: similar to 7a–f via condensation) Presumed anti-proliferative (based on analogs)
8-Ethylacenaphtho[1,2-g]pteridine-9,11-dione (7b ) Pteridine-9,11-dione, ethyl at C8 Ethyl group, diketone Condensation of acenaphthoquinone with ethyl-substituted uracil (Methods A/B, 64–71% yield) Anti-proliferative (EGFR/BRAFV600E inhibition)
9-(Benzylthio)acenaphtho[1,2-e]-1,2,4-triazine Triazine fused with acenaphthene, -S-benzyl Sulfur-benzyl group Substitution reactions with benzylthiol Cytotoxic (apoptosis induction via Bcl-2 interaction)
Acenaphtho[1,2-b]indole derivatives Indole fused with acenaphthene Varied substituents L-proline-catalyzed domino reaction (high regioselectivity, >80% yield) Not explicitly reported (potential anticancer leads)
Acenaphtho[1,2-b]quinoline (e.g., 1–4 in ) Quinoline fused with acenaphthene Methoxy, methyl, nitro groups Cyclization/functionalization Mutagenic (nitro-substituted 4 highly active)
Acenaphtho[1,2-b]pyridine Pyridine fused with acenaphthene None (parent structure) Not described No direct bioactivity reported (structural model)

Structural and Functional Insights

This may improve binding to biological targets like kinases (EGFR/BRAFV600E) . The hydroxyl group at C11 differentiates it from ketone derivatives (e.g., 7b–f), which exhibit higher electrophilicity and may undergo nucleophilic additions.

Synthetic Efficiency: Acenaphtho[1,2-g]pteridine derivatives are synthesized via acid-catalyzed condensation (yields 60–79%), while acenaphtho[1,2-b]indoles are prepared via domino reactions with superior yields (>80%) and regioselectivity . Ionic liquid catalysts () further improve furan-based acenaphthene synthesis, suggesting opportunities for optimizing pteridine derivatives.

Biological Activity: Cytotoxicity: 9-(Benzylthio)acenaphtho-triazines () show apoptosis induction via Bcl-2 interaction, while pteridine diones (7b–f) target EGFR/BRAFV600E. The hydroxyl group in this compound may modulate kinase selectivity or solubility. Mutagenicity: Nitro-substituted acenaphthoquinolines () are highly mutagenic, whereas methyl/methoxy analogs are inactive. This highlights the impact of substituents on toxicity profiles, a critical consideration for pteridin-11-ol derivatives.

Physicochemical Properties :

  • Melting points for acenaphtho-pteridine diones exceed 300°C (), indicative of high crystallinity. The hydroxyl group in the target compound may reduce melting points slightly due to disrupted packing.
  • Solubility challenges in acenaphthene derivatives () are often addressed via tert-butyl groups or hydrophilic substituents (e.g., -OH), suggesting the 11-hydroxyl group could improve bioavailability.

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